molecular formula C14H14N2O3 B2455365 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one CAS No. 78961-43-0

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

Cat. No.: B2455365
CAS No.: 78961-43-0
M. Wt: 258.277
InChI Key: WYLOZSIGADKNRC-LCYFTJDESA-N
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Description

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system, and a nitrobenzylidene group attached to the bicyclic core. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one typically involves the condensation of 4-nitrobenzaldehyde with 1-aza-bicyclo[2.2.2]octan-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Reduction Products: 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aza-bicyclo[2.2.2]octan-3-one: The parent compound without the nitrobenzylidene group.

    2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one: The reduced form of the compound.

    2-(4-Methoxy-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one: A derivative with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrobenzylidene group in 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one imparts unique electronic and steric properties to the compound, making it distinct from its analogs. This group can participate in various chemical reactions and influence the compound’s biological activity, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

(2Z)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11H,5-8H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLOZSIGADKNRC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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